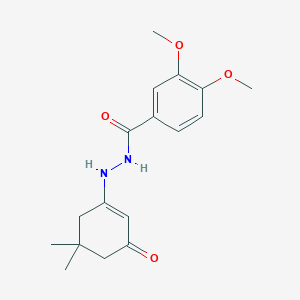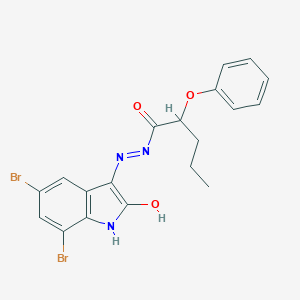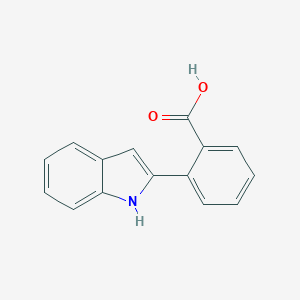![molecular formula C24H22N2O5 B383085 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol CAS No. 380192-86-9](/img/structure/B383085.png)
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol, commonly known as DIMEB, is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
作用機序
The mechanism of action of DIMEB is not fully understood. However, studies have suggested that it interacts with specific proteins and enzymes in the body, leading to the modulation of various signaling pathways. For instance, DIMEB has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, DIMEB can induce the expression of genes that promote apoptosis in cancer cells. Additionally, DIMEB has been shown to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
DIMEB has been found to exhibit a range of biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the regulation of programmed cell death. Additionally, DIMEB has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with the development of Alzheimer's and Parkinson's disease, respectively. Moreover, DIMEB has been shown to possess anticonvulsant and analgesic properties, which are attributed to its ability to modulate specific signaling pathways in the brain.
実験室実験の利点と制限
One of the main advantages of using DIMEB in lab experiments is its high potency and selectivity. It exhibits a strong affinity for specific targets, making it a valuable tool for studying the mechanisms of various diseases. Additionally, DIMEB is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DIMEB is its potential toxicity. Studies have shown that DIMEB can induce liver and kidney damage in animal models, which may limit its clinical applications.
将来の方向性
There are several future directions for the research on DIMEB. One of the potential areas of application is in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DIMEB can be used as a tool for studying the mechanisms of various diseases, including cancer, epilepsy, and chronic pain. Moreover, further studies are needed to evaluate the safety and efficacy of DIMEB in animal models and humans, which may pave the way for its clinical applications in the future.
In conclusion, DIMEB is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. It exhibits a range of biochemical and physiological effects, including anticancer, neuroprotective, and analgesic properties. While there are limitations to its use, DIMEB remains a valuable tool for studying the mechanisms of various diseases and developing new drugs for their treatment.
合成法
The synthesis of DIMEB involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. The latter is then reacted with indole-2-carboxaldehyde in the presence of sodium borohydride to yield DIMEB. The purity of the compound is ensured by recrystallization from ethanol.
科学的研究の応用
DIMEB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, DIMEB has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Moreover, DIMEB has been found to possess anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
特性
IUPAC Name |
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-30-17-12-13-18(22(14-17)31-2)20(15-25(27)28)23-19-10-6-7-11-21(19)26(29)24(23)16-8-4-3-5-9-16/h3-14,20,29H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXCRAQSFQKFNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[2-(4-fluorobenzylidene)hydrazino]-3-oxopropyl}-4-nitrobenzamide](/img/structure/B383003.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenoxy)pentanohydrazide](/img/structure/B383007.png)

![3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383010.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(methoxymethyl)-1H-benzimidazole](/img/structure/B383017.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(naphthalen-1-yloxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B383019.png)
![1-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B383020.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B383021.png)
![1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B383024.png)
![1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole](/img/structure/B383025.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B383027.png)